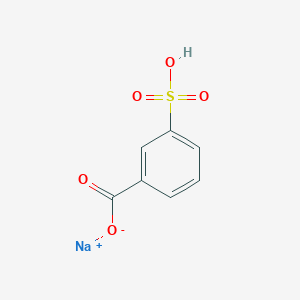








|
REACTION_CXSMILES
|
[OH-:1].[Na+:2].Cl[S:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])(=[O:6])=[O:5]>>[S:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([O-:12])=[O:11])([OH:1])(=[O:6])=[O:5].[Na+:2] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
264.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0.89 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
|
Name
|
solution
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for a further 45 minutes at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool over about 1 hour to 40° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
Subsequently it is cooled with an ice bath to <5° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for a further 30 minutes at this temperature
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product is filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
washed with 256 g of 5% strength sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
prepared from 13.8 g of sodium chloride and 243.2 g of water
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C., in two portions
|
|
Type
|
CUSTOM
|
|
Details
|
The filter cake is dried at 100° C./100 torr (13.16 kPa)
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)C=1C=C(C(=O)[O-])C=CC1.[Na+]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 192.6 g | |
| YIELD: PERCENTYIELD | 92.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |